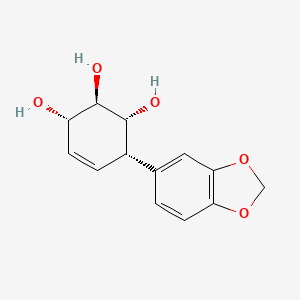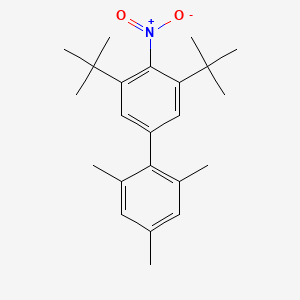![molecular formula C8H5N3S B12544278 1h-Imidazo[4,5-b]thieno[2,3-e]pyridine CAS No. 869741-77-5](/img/structure/B12544278.png)
1h-Imidazo[4,5-b]thieno[2,3-e]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[4,5-b]thieno[2,3-e]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, thieno, and pyridine rings. This unique structure imparts the compound with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]thieno[2,3-e]pyridine typically involves the construction of the fused ring system through cyclization reactions. One common method involves the reaction of 2-aminothiophene with 2,3-dichloropyridine under basic conditions, followed by cyclization to form the imidazo ring. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazo[4,5-b]thieno[2,3-e]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Halogenated derivatives, amines, thiols, DMF or DMSO as solvents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1H-Imidazo[4,5-b]thieno[2,3-e]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo[4,5-b]thieno[2,3-e]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The pathways involved often include signal transduction cascades or metabolic pathways critical for cellular function.
Comparación Con Compuestos Similares
1H-Imidazo[4,5-b]thieno[2,3-e]pyridine can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine: Similar in structure but lacks the thieno ring, which may affect its biological activity and chemical reactivity.
Thieno[2,3-b]pyridine: Contains the thieno and pyridine rings but lacks the imidazo ring, leading to different properties and applications.
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with distinct structural and functional characteristics.
The uniqueness of this compound lies in its fused ring system, which imparts a combination of properties from imidazole, thieno, and pyridine rings, making it a versatile compound for various applications.
Propiedades
Número CAS |
869741-77-5 |
|---|---|
Fórmula molecular |
C8H5N3S |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
10-thia-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C8H5N3S/c1-2-12-7-3-6-8(10-4-9-6)11-5(1)7/h1-4H,(H,9,10,11) |
Clave InChI |
UBWGBRKCSCDRQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1N=C3C(=C2)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)


![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)



![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)



![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
